molecular formula C53H59F6N4O2P B13390896 Cyanine5 DBCO

Cyanine5 DBCO

Cat. No.: B13390896
M. Wt: 929.0 g/mol
InChI Key: YPXNDZYXPDFNEL-UHFFFAOYSA-O
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Description

Cyanine5 dibenzocyclooctyne, commonly referred to as Cyanine5 DBCO, is a near-infrared fluorescent dye used extensively in bioorthogonal chemistry. This compound is particularly valued for its ability to react with azide groups through a copper-free “click” reaction, making it a powerful tool for imaging and tracking biomolecules in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine5 DBCO is synthesized by conjugating Cyanine5, a red-emitting fluorophore, with dibenzocyclooctyne (DBCO). The synthesis involves the following steps:

    Preparation of Cyanine5: Cyanine5 is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.

    Conjugation with DBCO: The Cyanine5 fluorophore is then conjugated with DBCO through a nucleophilic substitution reaction. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Scientific Research Applications

Cyanine5 DBCO has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in the labeling and tracking of biomolecules, cells, and tissues in vitro and in vivo.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools .

Mechanism of Action

Cyanine5 DBCO exerts its effects through the SPAAC reaction, where the strained alkyne group in DBCO reacts with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the specific labeling and tracking of azide-functionalized biomolecules. The near-infrared fluorescence of Cyanine5 enables imaging with minimal background interference .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal balance of photostability, brightness, and minimal cytotoxicity. Its emission wavelength in the near-infrared region allows for deep tissue imaging with reduced autofluorescence, making it particularly valuable for in vivo applications .

Properties

Molecular Formula

C53H59F6N4O2P

Molecular Weight

929.0 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate

InChI

InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1

InChI Key

YPXNDZYXPDFNEL-UHFFFAOYSA-O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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